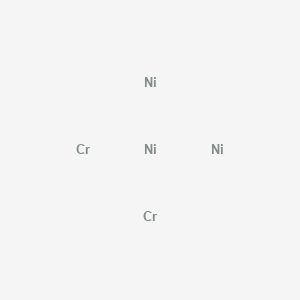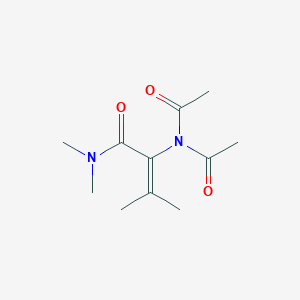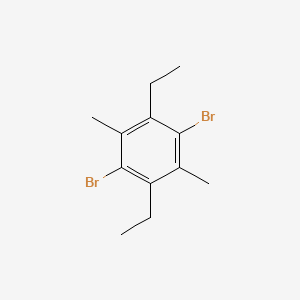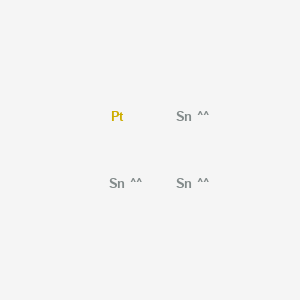![molecular formula C16H22O B14356618 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane CAS No. 93162-98-2](/img/structure/B14356618.png)
1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethyl-2-phenoxybicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from readily available starting materials such as camphor or norbornene.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. This ensures efficient production with minimal waste and high product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and toluene.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Bornane: 1,7,7-Trimethylbicyclo[2.2.1]heptane.
Tricyclene: 1,7,7-Trimethyltricyclo[2.2.1.0,2,6]heptane.
Uniqueness
1,7,7-Trimethyl-2-phenoxybicyclo[221]heptane is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
93162-98-2 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
1,7,7-trimethyl-2-phenoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H22O/c1-15(2)12-9-10-16(15,3)14(11-12)17-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |
Clé InChI |
OYPGSSINLUSXOL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)OC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


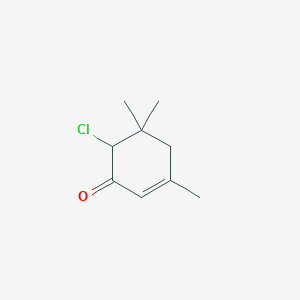
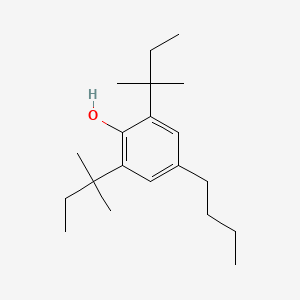
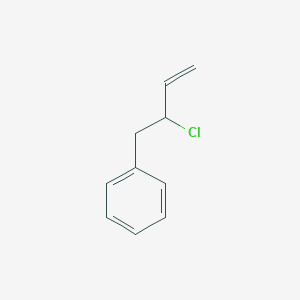

methanone](/img/structure/B14356559.png)
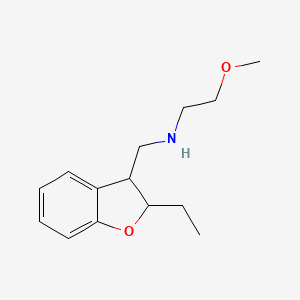
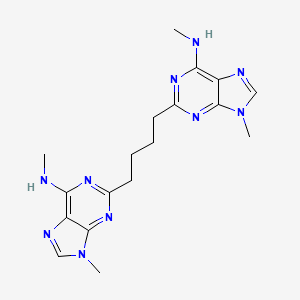
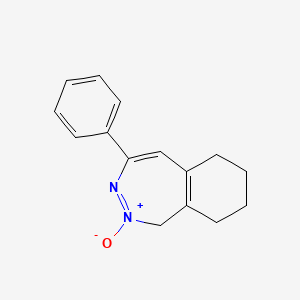
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
